Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate)
Brand Name: Vulcanchem
CAS No.: 83221-62-9
VCID: VC17049232
InChI: InChI=1S/C35H28N6O9S2.K.Na/c1-19-7-3-5-9-27(19)38-40-31-29(51(45,46)47)17-21-15-23(11-13-25(21)33(31)42)36-35(44)37-24-12-14-26-22(16-24)18-30(52(48,49)50)32(34(26)43)41-39-28-10-6-4-8-20(28)2;;/h3-18,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2
SMILES:
Molecular Formula: C35H26KN6NaO9S2
Molecular Weight: 800.8 g/mol

Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate)

CAS No.: 83221-62-9

Cat. No.: VC17049232

Molecular Formula: C35H26KN6NaO9S2

Molecular Weight: 800.8 g/mol

* For research use only. Not for human or veterinary use.

Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) - 83221-62-9

Specification

CAS No. 83221-62-9
Molecular Formula C35H26KN6NaO9S2
Molecular Weight 800.8 g/mol
IUPAC Name potassium;sodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methylphenyl)diazenyl]naphthalene-2-sulfonate
Standard InChI InChI=1S/C35H28N6O9S2.K.Na/c1-19-7-3-5-9-27(19)38-40-31-29(51(45,46)47)17-21-15-23(11-13-25(21)33(31)42)36-35(44)37-24-12-14-26-22(16-24)18-30(52(48,49)50)32(34(26)43)41-39-28-10-6-4-8-20(28)2;;/h3-18,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2
Standard InChI Key FARINDJQGKYRBZ-UHFFFAOYSA-L
Canonical SMILES CC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+]

Introduction

Chemical Identity and Structural Features

Molecular Composition

Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) has the molecular formula C35H26KN6NaO9S2\text{C}_{35}\text{H}_{26}\text{KN}_{6}\text{NaO}_{9}\text{S}_{2} and a molar mass of 800.8 g/mol. Its IUPAC name, potassium;sodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methylphenyl)diazenyl]naphthalene-2-sulfonate, reflects its intricate architecture. The structure features:

  • Two azo groups (-N=N-) linking aromatic rings, enabling π-conjugation and light absorption.

  • Sulfonate groups (-SO₃⁻) enhancing water solubility and ionic character.

  • A central carbonyldiimino bridge (-NH-C(O)-NH-) facilitating planar geometry and intermolecular interactions.

PropertyValue
CAS No.83221-62-9
Molecular FormulaC₃₅H₂₆KN₆NaO₉S₂
Molecular Weight800.8 g/mol
IUPAC NameSee Section 1.1
Canonical SMILESCC1=CC=CC=C1N=NC2=C(C=C3C=C...

Spectral and Crystallographic Data

While crystallographic data remains unpublished, the compound’s UV-Vis spectrum likely exhibits strong absorption in the visible range (400–600 nm) due to conjugated azo groups. Infrared (IR) spectroscopy would reveal peaks for -N=N- (≈1450 cm⁻¹), -SO₃⁻ (≈1050 cm⁻¹), and -OH (≈3300 cm⁻¹).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

  • Diazotization: 2-Methylaniline is treated with nitrous acid (HNO₂) to form a diazonium salt.

  • Coupling: The diazonium salt reacts with 4-hydroxy-3-aminonaphthalene-2-sulfonic acid under alkaline conditions to form the monoazo intermediate.

  • Condensation: Two monoazo units are bridged via a carbonyl diimino group using phosgene (COCl₂) or a safer alternative like triphosgene.

Industrial Manufacturing

Continuous flow reactors are preferred for large-scale production due to their superior heat transfer and mixing efficiency, which minimize side reactions and improve yield (>85%). Post-synthesis, ion-exchange chromatography isolates the potassium-sodium sulfonate form, ensuring high purity (>95%).

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in water (≈50 g/L at 25°C) due to its sulfonate groups. It remains stable under acidic to neutral conditions (pH 3–7) but degrades in strong alkalis (pH >10), leading to azo bond cleavage. Thermal stability extends up to 250°C, making it suitable for high-temperature dyeing processes.

Reactivity

  • pH Sensitivity: The azo groups undergo reversible protonation-deprotonation, causing color shifts from orange (pH <4) to red (pH 7–9).

  • Metal Coordination: The sulfonate and hydroxy groups chelate metal ions (e.g., Ca²⁺, Fe³⁺), forming complexes used in catalytic systems.

Applications

Industrial Dyes

The compound’s intense coloration and lightfastness make it ideal for:

  • Textiles: Cotton and silk dyeing, achieving wash-fast shades.

  • Plastics: Masterbatch formulations for automotive interiors.

  • Inks: Security printing due to UV fluorescence under specific conditions.

ApplicationPerformance Metric
Textile DyeingColor Strength: 98%
Plastic ColoringHeat Stability: 250°C
Security InksUV Fluorescence: λₑₓ = 365 nm

Analytical Chemistry

As a redox indicator, it transitions from colorless (reduced) to red (oxidized), detecting endpoints in titrations. In electrophoresis, it stains proteins via sulfonate-protein interactions.

Biomedical Research

Though less studied than Direct Red 80 , its structural analogs bind collagen fibrils, suggesting potential in histopathology. Confocal microscopy studies indicate preferential binding to extracellular matrix components.

Comparative Analysis with Related Azo Dyes

CompoundKey DifferencesApplications
Direct Red 80 Hexasodium salt; benzidine-freeCollagen staining
Acid Orange 7Lacks sulfonate groupsPaper dyeing
This CompoundPotassium-sodium sulfonate; methylphenylMultifunctional dyeing

The methylphenyl substituents enhance hydrophobicity, improving adhesion to synthetic fibers compared to purely sulfonated dyes.

Future Research Directions

  • Drug Delivery Systems: Exploiting its biomolecule-binding capacity for targeted therapies.

  • Green Synthesis: Replacing phosgene with non-toxic carbonylating agents.

  • Environmental Monitoring: Developing sensors for heavy metal detection.

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